Cas no 917561-99-0 (4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE)

4-Amino-2,8-bis(trifluoromethyl)-quinoline is a fluorinated quinoline derivative characterized by the presence of two trifluoromethyl groups at positions 2 and 8, along with an amino substituent at position 4. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the amino group provides a reactive site for further functionalization. Its rigid quinoline scaffold contributes to strong binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and antitumor agents, due to its ability to modulate electronic and steric effects in molecular design.
4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE structure
917561-99-0 structure
Product name:4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE
CAS No:917561-99-0
MF:C11H6F6N2
MW:280.169163227081
MDL:MFCD08669716
CID:891616
PubChem ID:329773398

4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE
    • 2,8-bis(trifluoromethyl)quinolin-4-amine
    • 4-AMINO-2,8-BIS(TRIFLUOROMETHYL)QUINOLINE
    • PC7196
    • QU183
    • AB46029
    • DTXSID50588909
    • CS-0365005
    • 2,8-di-trifluoromethyl-4-aminoquinoline
    • JIVITABMOYYSAY-UHFFFAOYSA-N
    • MFCD08669716
    • 4-Amino-2,8-bis(trifluoromethyl)-quinoline, AldrichCPR
    • 917561-99-0
    • 2,8-Bis(trifluoromethyl)-4-quinolinamine
    • G78854
    • MDL: MFCD08669716
    • Inchi: InChI=1S/C11H6F6N2/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H,(H2,18,19)
    • InChI Key: JIVITABMOYYSAY-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)C(F)(F)F

Computed Properties

  • Exact Mass: 280.04400
  • Monoisotopic Mass: 280.04351717g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91000
  • LogP: 4.43580

4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE Security Information

4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB212611-250mg
4-Amino-2,8-bis(trifluoromethyl)-quinoline; .
917561-99-0
250mg
€131.10 2025-03-19
Apollo Scientific
PC7196-5g
4-Amino-2,8-bis(trifluoromethyl)quinoline
917561-99-0
5g
£416.00 2024-05-26
TRC
A876363-100mg
4-Amino-2,8-bis(trifluoromethyl)-quinoline
917561-99-0
100mg
$ 65.00 2022-06-07
TRC
A876363-50mg
4-Amino-2,8-bis(trifluoromethyl)-quinoline
917561-99-0
50mg
$ 50.00 2022-06-07
TRC
A876363-500mg
4-Amino-2,8-bis(trifluoromethyl)-quinoline
917561-99-0
500mg
$ 210.00 2022-06-07
1PlusChem
1P00GTMI-1g
4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE
917561-99-0 95%
1g
$176.00 2025-02-27
abcr
AB212611-10g
4-Amino-2,8-bis(trifluoromethyl)-quinoline; .
917561-99-0
10g
€1046.40 2025-03-19
A2B Chem LLC
AH84090-10g
4-Amino-2,8-bis(trifluoromethyl)-quinoline
917561-99-0 95%
10g
$750.00 2024-07-18
1PlusChem
1P00GTMI-250mg
4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE
917561-99-0 95%
250mg
$82.00 2025-02-27
abcr
AB212611-10 g
4-Amino-2,8-bis(trifluoromethyl)-quinoline; .
917561-99-0
10g
€1096.00 2023-05-06

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Amadis Chemical Company Limited
(CAS:917561-99-0)4-AMINO-2,8-BIS(TRIFLUOROMETHYL)-QUINOLINE
A1192133
Purity:99%
Quantity:5g
Price ($):457.0